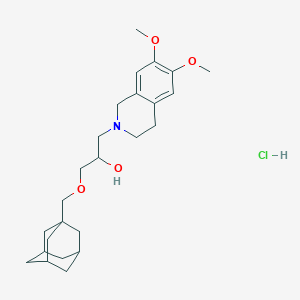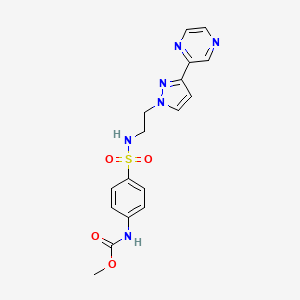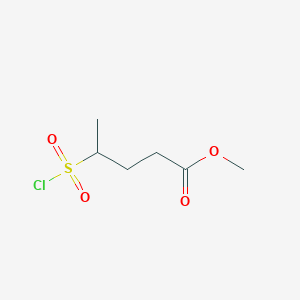
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol, also known as DFCP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFCP1 is a chiral molecule, meaning it has a non-superimposable mirror image, which has important implications for its synthesis and biological activity.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol is not fully understood, but it is believed to act as a modulator of protein-protein interactions and enzymatic activity. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to bind to specific proteins and alter their conformation, leading to changes in their activity or interactions with other proteins.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to have various biochemical and physiological effects in different systems. In cancer cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been reported to induce apoptosis, or programmed cell death, and inhibit tumor growth. In neuronal cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to enhance synaptic plasticity and improve memory formation. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has also been studied for its potential role in regulating insulin secretion and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has several advantages for laboratory experiments, including its high enantioselectivity, stability, and ease of synthesis. However, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol also has limitations, including its relatively low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several directions for future research on (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol. One area of interest is the development of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol-based drugs for the treatment of cancer and other diseases. Another direction is the use of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a tool for studying protein-protein interactions and enzyme activity in different systems. Additionally, the synthesis of novel materials using (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a building block is an area of active research. Finally, the development of new synthetic methods for (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol and its derivatives is an important direction for future work.
Synthesemethoden
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. One method involves the reaction of 3,3-difluorocyclopentene with (S)-propan-1-ol in the presence of a catalyst to yield (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol with high enantioselectivity. This synthesis method has been optimized and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been studied for its potential applications in several scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been investigated as a potential drug target for the treatment of cancer and other diseases. In chemical biology, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been used as a tool for studying protein-protein interactions and enzyme activity. In materials science, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been explored as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(2S)-2-(3,3-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCNQXZECKKNJ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine](/img/structure/B2821564.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)


![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)

![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)


![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)

